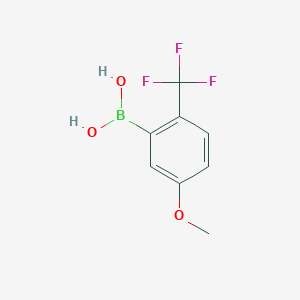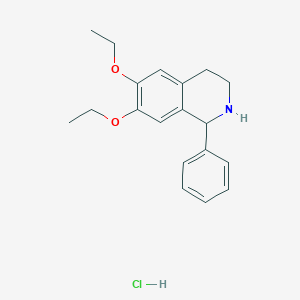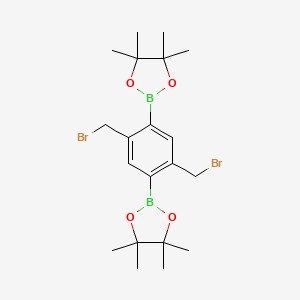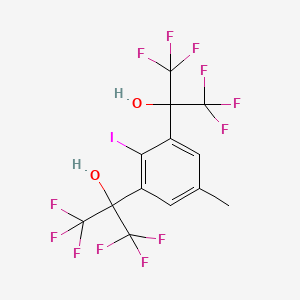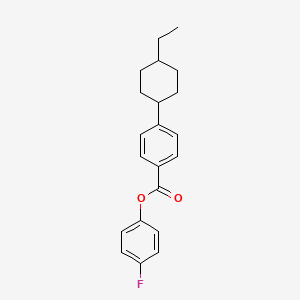
2,2'-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2’-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione” is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2,2’-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione” typically involves the reaction of phthalic anhydride with a suitable diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or xylene, with the addition of a catalyst to facilitate the formation of the isoindole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
“2,2’-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
“2,2’-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione” has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of “2,2’-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler isoindole derivative with similar chemical properties.
N-Substituted Isoindoles: Compounds with various substituents on the isoindole ring.
Uniqueness
“2,2’-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione” is unique due to its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other isoindole derivatives.
Properties
Molecular Formula |
C21H18N2O4 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[4-(1,3-dioxoisoindol-2-yl)pentyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H18N2O4/c1-13(23-20(26)16-10-4-5-11-17(16)21(23)27)7-6-12-22-18(24)14-8-2-3-9-15(14)19(22)25/h2-5,8-11,13H,6-7,12H2,1H3 |
InChI Key |
RYTMRQLCBOQFHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1C(=O)C2=CC=CC=C2C1=O)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


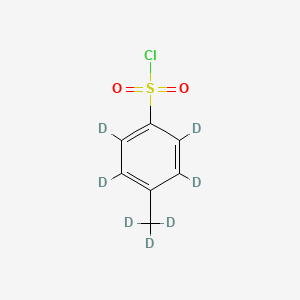
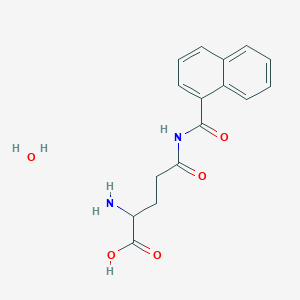
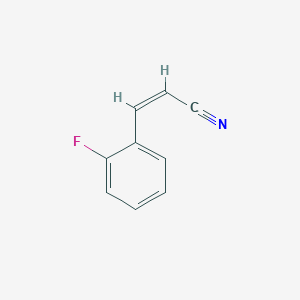
![N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide](/img/structure/B13404594.png)
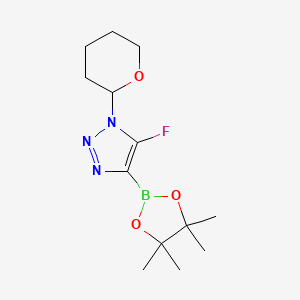
![N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide](/img/structure/B13404609.png)
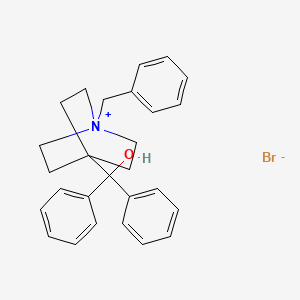
![5H-[1,3]dioxolo[4,5-f]indol-7-ylboronic acid](/img/structure/B13404622.png)
